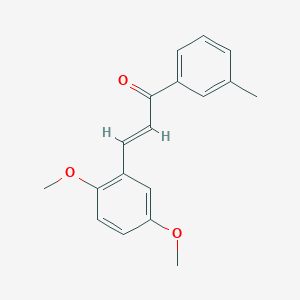

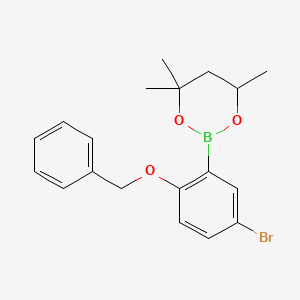

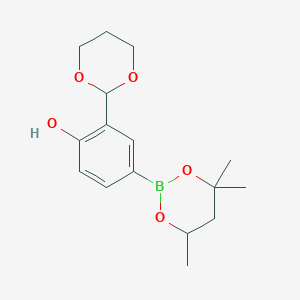

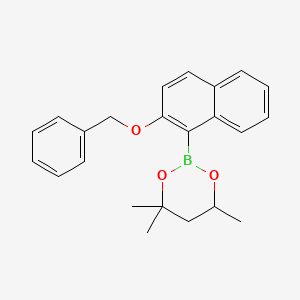

2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

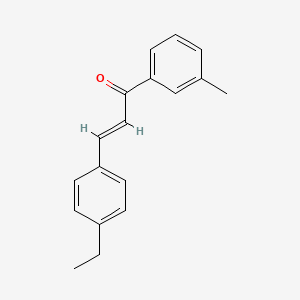

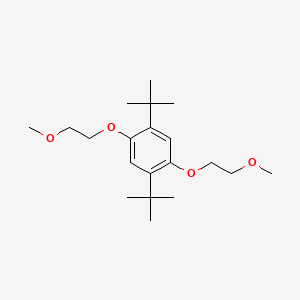

2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (TMBN) is a novel boron-containing compound that has recently been studied for its potential applications in various scientific fields. TMBN is a type of boron-containing compound that is composed of two benzyloxy-1-naphthyl groups and four trimethyl groups connected to a central boron atom. Boron-containing compounds like TMBN have been studied for their potential applications in various scientific fields due to their unique properties, such as their high thermal stability, low toxicity, and their ability to form strong bonds with other molecules. TMBN has been studied for its potential applications in the fields of catalysis, materials science, and biochemistry.

Scientific Research Applications

2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in various scientific fields, such as catalysis, materials science, and biochemistry. In catalysis, 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used as a catalyst for the synthesis of various organic compounds. In materials science, 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used as a reagent for the synthesis of new materials with unique properties. In biochemistry, 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in drug delivery, gene delivery, and cell imaging.

Mechanism of Action

2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a boron-containing compound that has a unique structure that allows it to form strong bonds with other molecules. The boron atom in 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is surrounded by four trimethyl groups and two benzyloxy-1-naphthyl groups, which form a cage-like structure that can interact with other molecules. This cage-like structure allows 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane to form strong bonds with other molecules, which can be used to facilitate the synthesis of various organic compounds.

Biochemical and Physiological Effects

2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in the fields of drug delivery, gene delivery, and cell imaging. In drug delivery, 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be used to deliver drugs to targeted cells in the body. In gene delivery, 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be used to deliver genetic material to targeted cells in the body. In cell imaging, 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be used to image cells in the body, which can be used to diagnose various diseases.

Advantages and Limitations for Lab Experiments

2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several advantages for lab experiments. It is highly stable, low toxic, and can form strong bonds with other molecules, which makes it useful for various scientific applications. Additionally, 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is relatively easy to synthesize, which makes it ideal for use in lab experiments. However, 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane also has some limitations for lab experiments. It is relatively expensive and difficult to obtain, which can make it difficult to use in lab experiments.

Future Directions

The potential applications of 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane are still being explored, and there are many potential future directions for research. One potential future direction is to explore the potential applications of 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in drug development. 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could potentially be used to develop new drugs that target specific cells in the body. Additionally, 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used to develop new materials with unique properties, such as materials that are more resistant to heat or chemicals. Finally, 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used to develop new methods for gene delivery and cell imaging, which could be used to diagnose and treat various diseases.

Synthesis Methods

2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized using two different methods: direct synthesis and indirect synthesis. The direct synthesis method involves the reaction of 2-(2-benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane borate salt with an aryl bromide in the presence of a base such as potassium carbonate. The indirect synthesis method involves the reaction of 2-(2-benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane borate salt with an aryl bromide in the presence of an acid such as hydrochloric acid. The indirect synthesis method is more commonly used due to its higher yield and shorter reaction time.

properties

IUPAC Name |

4,4,6-trimethyl-2-(2-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BO3/c1-17-15-23(2,3)27-24(26-17)22-20-12-8-7-11-19(20)13-14-21(22)25-16-18-9-5-4-6-10-18/h4-14,17H,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNYXOSCNVOZMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)C2=C(C=CC3=CC=CC=C23)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.